

In-Depth Technical Guide: Methyl 2,3-dimethylbenzoate (CAS: 15012-36-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,3-dimethylbenzoate

Cat. No.: B156646

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dimethylbenzoate is an aromatic ester that serves as a key intermediate in organic synthesis. Its chemical structure, featuring a benzene ring substituted with two adjacent methyl groups and a methyl ester, makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic agents, with a focus on its role as a precursor to compounds targeting neurodegenerative diseases.

Chemical and Physical Properties

Methyl 2,3-dimethylbenzoate is a colorless liquid at room temperature. It is characterized by the following properties:

Property	Value	Source(s)
CAS Number	15012-36-9	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1]
Boiling Point	104-105 °C at 12 mmHg	
Density	1.027 g/cm ³	
Solubility	Poorly soluble in water; miscible with organic solvents like ether and methanol.	[2] [3]
Refractive Index	n _{20/D} 1.516 (lit.)	

Spectroscopic Data

The structural identification of **Methyl 2,3-dimethylbenzoate** is confirmed through various spectroscopic techniques.

Spectroscopy	Data	Source(s)
¹ H-NMR (300 MHz, CDCl ₃)	δ (ppm): 7.62 (d, 1H), 7.28 (d, 1H), 7.15 (t, 1H), 3.90 (s, 3H, -OCH ₃), 2.34 (s, 3H, Ar-CH ₃), 2.34 (s, 3H, Ar-CH ₃)	[4]
¹³ C-NMR	Data not explicitly available in the searched resources.	
Infrared (IR)	Data not explicitly available in the searched resources. Characteristic peaks would be expected around 1720 cm ⁻¹ (C=O stretch of ester) and in the aromatic C-H and C=C stretching regions.	
Mass Spectrometry (MS)	m/z Top Peak: 133; 2nd Highest: 132; 3rd Highest: 105	[1]

Synthesis and Experimental Protocols

Methyl 2,3-dimethylbenzoate is primarily synthesized through the esterification of its corresponding carboxylic acid, 2,3-dimethylbenzoic acid.

Synthesis of 2,3-Dimethylbenzoic Acid (Precursor)

A common method for the synthesis of 2,3-dimethylbenzoic acid is the carbonation of a Grignard reagent derived from an appropriately substituted bromobenzene.

Experimental Protocol: Grignard Carbonation

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux throughout the addition.

After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

- Carbonation: Crush dry ice into a fine powder and place it in a separate large beaker. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with constant stirring. A vigorous reaction will occur. Allow the excess dry ice to sublime.
- Work-up: To the resulting viscous mass, slowly add a cold dilute solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic and all solids have dissolved. This step protonates the carboxylate salt to form the carboxylic acid.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2,3-dimethylbenzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

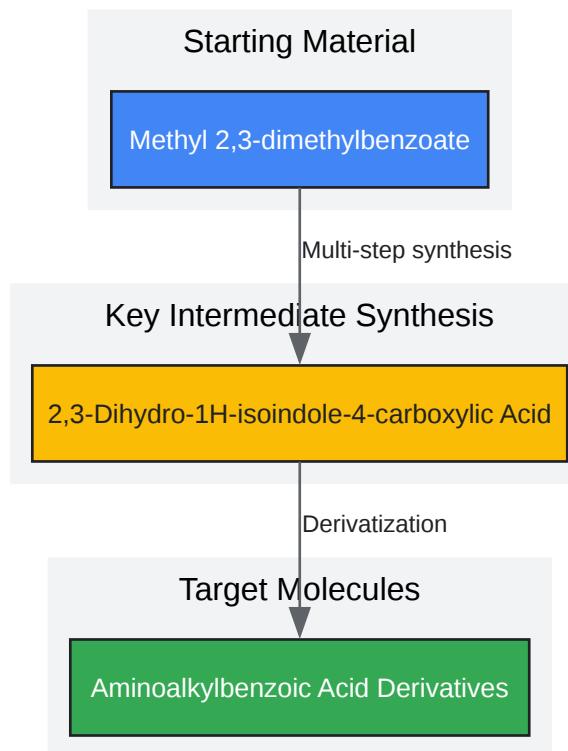
Synthesis of Methyl 2,3-dimethylbenzoate

The most common and straightforward method for the synthesis of **Methyl 2,3-dimethylbenzoate** is the Fischer esterification of 2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

- Reaction Setup: In a round-bottomed flask, dissolve 2,3-dimethylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).[\[5\]](#)
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.[\[5\]](#)
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water.

- Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.^[5]
- Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude **Methyl 2,3-dimethylbenzoate**.
- Purification: The crude product can be purified by distillation under reduced pressure to yield the pure ester.^{[5][6]}


Applications in Drug Development

Methyl 2,3-dimethylbenzoate is a valuable intermediate in the synthesis of various biologically active compounds. A significant application is its use as a precursor for the synthesis of aminoalkylbenzoic acid derivatives, which are being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.^[4]

Synthetic Pathway to Potential Therapeutic Agents

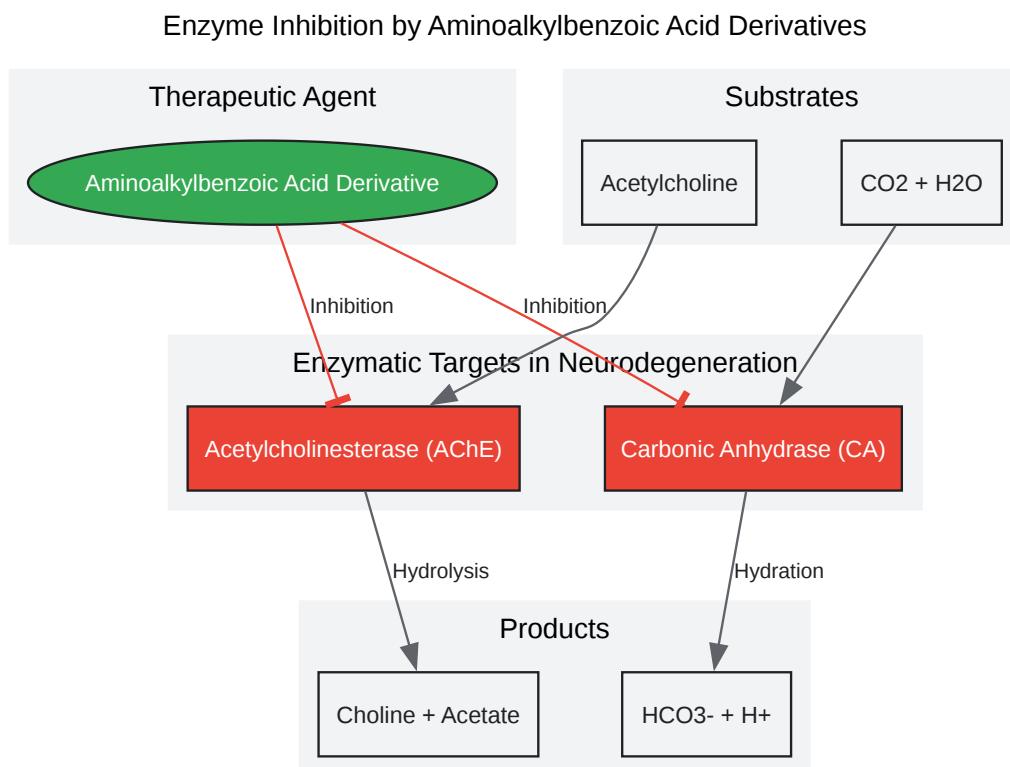
The synthesis of these potential therapeutic agents often involves a multi-step process starting from **Methyl 2,3-dimethylbenzoate**. A generalized workflow is depicted below.

Synthetic Workflow from Methyl 2,3-dimethylbenzoate

[Click to download full resolution via product page](#)

Caption: Synthetic route from **Methyl 2,3-dimethylbenzoate** to therapeutic candidates.

Mechanism of Action of Downstream Derivatives in Neurodegenerative Diseases


Derivatives of aminoalkylbenzoic acids synthesized from **Methyl 2,3-dimethylbenzoate** have shown potential as inhibitors of key enzymes implicated in the pathology of Alzheimer's disease, namely acetylcholinesterase (AChE) and carbonic anhydrase (CA).^{[7][8]}

- Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these derivatives can

increase the levels of acetylcholine, thereby improving cholinergic neurotransmission and potentially alleviating cognitive symptoms.[9][10]

- Carbonic Anhydrase (CA) Inhibition: While the role of carbonic anhydrase in Alzheimer's disease is less established, certain isoforms are believed to be involved in pH regulation and neuronal function. Inhibition of specific CA isoforms may offer a novel therapeutic strategy.[7][11]

The diagram below illustrates the inhibitory action of these derivatives on their target enzymes.

[Click to download full resolution via product page](#)

Caption: Inhibition of AChE and CA by synthesized derivatives.

Safety and Handling

Methyl 2,3-dimethylbenzoate is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.^[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 2,3-dimethylbenzoate is a versatile and important chemical intermediate. Its straightforward synthesis and the potential for its derivatives to act as inhibitors of enzymes relevant to neurodegenerative diseases make it a compound of significant interest to researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for scientists working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2,3-dimethylbenzoate | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. Methyl benzoate [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 2,3-dimethylbenzoate (CAS: 15012-36-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156646#methyl-2-3-dimethylbenzoate-cas-number-15012-36-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com